molecular formula C12H15BrO3 B6147159 tert-butyl 3-bromo-5-(hydroxymethyl)benzoate CAS No. 1149752-66-8

tert-butyl 3-bromo-5-(hydroxymethyl)benzoate

Cat. No.: B6147159
CAS No.: 1149752-66-8
M. Wt: 287.1
InChI Key:
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Description

tert-Butyl 3-bromo-5-(hydroxymethyl)benzoate: is an organic compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . It is a derivative of benzoic acid and contains a bromine atom, a hydroxymethyl group, and a tert-butyl ester group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-5-(hydroxymethyl)benzoate typically involves the bromination of a suitable benzoate precursor followed by esterification. One common method is the bromination of 3-hydroxymethylbenzoic acid using bromine or a brominating agent under controlled conditions. The resulting 3-bromo-5-(hydroxymethyl)benzoic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-5-(hydroxymethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology: In biological research, this compound is used to study the effects of brominated benzoates on cellular processes. It serves as a model compound to investigate the interactions of brominated aromatic compounds with biological systems .

Medicine: this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also employed as a building block in the synthesis of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-(hydroxymethyl)benzoate involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The hydroxymethyl group can participate in oxidation-reduction reactions, affecting the overall reactivity of the compound .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-bromo-5-(hydroxymethyl)benzoate is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzoate ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and research .

Properties

CAS No.

1149752-66-8

Molecular Formula

C12H15BrO3

Molecular Weight

287.1

Purity

95

Origin of Product

United States

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